molecular formula C10H9BrN2O2 B1384577 5-Bromo-7-methoxy-2-methyl-3,4-dihydroquinazolin-4-one CAS No. 1593360-88-3

5-Bromo-7-methoxy-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No. B1384577
CAS RN: 1593360-88-3
M. Wt: 269.09 g/mol
InChI Key: MIKGQBQRCHQXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-7-methoxy-2-methyl-3,4-dihydroquinazolin-4-one, also known as 5-Bromo-7-MOMQ, is an organic compound belonging to the quinazolinone class of heterocyclic compounds. It is a white to light yellow powder that is insoluble in water, but soluble in organic solvents. 5-Bromo-7-MOMQ is a versatile building block in organic synthesis and has been used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Antitumor Activity

5-Bromo-7-methoxy-2-methyl-3,4-dihydroquinazolin-4-one shows significant potential in cancer treatment. A study by Cui et al. (2017) found that it inhibited tumor growth in mice and demonstrated high antiproliferative activity across various human tumor cell lines. It works by inhibiting tumor cell proliferation, inducing apoptosis, and disrupting tumor vasculature, positioning it as a novel class of tumor-vascular disrupting agents (tumor-VDAs).

Chemical Reactions and Structural Studies

Research by Gromachevskava et al. (2020) explored the N-alkylation reactions of similar quinazoline compounds, leading to various structural modifications. This research is fundamental for understanding the chemical properties and potential derivations of compounds like 5-Bromo-7-methoxy-2-methyl-3,4-dihydroquinazolin-4-one.

Tubulin-Polymerization Inhibition

Wang et al. (2014) investigated the optimization of 4-(N-Cycloamino)phenylquinazolines, closely related to 5-Bromo-7-methoxy-2-methyl-3,4-dihydroquinazolin-4-one. Their study, as detailed in Wang et al. (2014), highlighted the potential of these compounds as tubulin-polymerization inhibitors, targeting the colchicine site, which is crucial in cancer research and treatment.

Antimicrobial Properties

El-zohry and Abd-Alla (2007) conducted a study on the synthesis of quinazolin-4-one derivatives, similar to 5-Bromo-7-methoxy-2-methyl-3,4-dihydroquinazolin-4-one, and tested their antimicrobial activities. The findings, reported in El-zohry and Abd-Alla (2007), indicated that these compounds could be potent antimicrobial agents, widening the scope of applications for quinazolin-4-one derivatives in medical research.

Synthesis and Characterization

The research also involves the synthesis and characterization of similar quinazoline compounds. Studies like those by Shirasaka et al. (1990) and Mukarramov et al. (2009) contribute to understanding the chemical synthesis pathways and structural properties of quinazoline derivatives, which are crucial for their application in drug development and other scientific research fields.

properties

IUPAC Name

5-bromo-7-methoxy-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-5-12-8-4-6(15-2)3-7(11)9(8)10(14)13-5/h3-4H,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKGQBQRCHQXKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CC(=C2)OC)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-methoxy-2-methyl-3,4-dihydroquinazolin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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